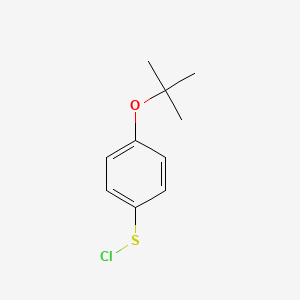
1-tert-Butoxy-4-(chlorosulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-4-(chlorosulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorosulfanyl group
Preparation Methods
The synthesis of 1-tert-Butoxy-4-(chlorosulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 1-tert-butoxybenzene.
Chlorosulfanyl Substitution: The tert-butoxybenzene undergoes a substitution reaction with a chlorosulfanyl reagent under controlled conditions to introduce the chlorosulfanyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butoxy-4-(chlorosulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The chlorosulfanyl group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Scientific Research Applications
1-tert-Butoxy-4-(chlorosulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-Butoxy-4-(chlorosulfanyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butoxy group can activate the benzene ring towards electrophilic attack, while the chlorosulfanyl group can influence the reactivity through inductive and resonance effects.
Comparison with Similar Compounds
1-tert-Butoxy-4-(chlorosulfanyl)benzene can be compared with other benzene derivatives such as:
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-Chloro-4-tert-butoxybenzene: Similar structure but with different substituent positions.
tert-Butyl 4-Chlorophenyl Ether: Another related compound with different functional groups.
Properties
CAS No. |
60852-05-3 |
|---|---|
Molecular Formula |
C10H13ClOS |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl] thiohypochlorite |
InChI |
InChI=1S/C10H13ClOS/c1-10(2,3)12-8-4-6-9(13-11)7-5-8/h4-7H,1-3H3 |
InChI Key |
KEVGOYKOTQKEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















